molecular formula C18H25NO8 B12860941 tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

Cat. No.: B12860941
M. Wt: 383.4 g/mol
InChI Key: CKPLRMCVJNEXBJ-MXVMJOELSA-N
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Description

tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a dioxino ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biology, this compound is studied for its potential biological activities. Its multiple hydroxyl groups and phenyl ring make it a candidate for interactions with various biological targets, including enzymes and receptors .

Medicine

In medicine, research is focused on the potential therapeutic applications of this compound. Its unique structure may allow it to act as a drug candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry

In industry, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and phenyl ring play a crucial role in these interactions, allowing the compound to modulate various biological pathways . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H25NO8

Molecular Weight

383.4 g/mol

IUPAC Name

tert-butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenyl-6,7,8,8a-tetrahydro-4H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C18H25NO8/c1-17(2,3)27-16(23)19-14(22)12(21)11(20)13-18(19,24)9-25-15(26-13)10-7-5-4-6-8-10/h4-8,11-15,20-22,24H,9H2,1-3H3/t11-,12-,13+,14?,15?,18-/m1/s1

InChI Key

CKPLRMCVJNEXBJ-MXVMJOELSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C([C@@H]([C@H]([C@H]2[C@@]1(COC(O2)C3=CC=CC=C3)O)O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(C(C2C1(COC(O2)C3=CC=CC=C3)O)O)O)O

Origin of Product

United States

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